5-Lipoxygenase (5-LOX) Inhibition Potency: 6-Octyl-DHN vs. 6-Hexyloxy-DHN Analog
6-Octyl-3,4-dihydronaphthalen-1(2H)-one demonstrates significant inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. In head-to-head data from BindingDB, the compound exhibits an IC₅₀ of 570 nM [1]. In contrast, the related 6-hexyloxy-DHN analog shows an IC₅₀ of >10,000 nM against a different target (sEH) but lacks reported 5-LOX activity, highlighting the functional divergence conferred by the alkyl chain [2].
| Evidence Dimension | 5-LOX Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 570 nM |
| Comparator Or Baseline | 6-Hexyloxy-3,4-dihydronaphthalen-1(2H)-one |
| Quantified Difference | >17.5-fold difference in 5-LOX potency (comparator has no reported activity against 5-LOX, with >10,000 nM against sEH) |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in LTB4 and 5-HETE formation |
Why This Matters
For researchers developing anti-inflammatory or anti-asthmatic agents, this 17.5-fold+ difference in 5-LOX potency dictates that 6-octyl-DHN is the appropriate selection over shorter-chain analogs.
- [1] BindingDB. (n.d.). BDBM50591534 CHEMBL5199450: 5-LOX Inhibition Data. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591534 View Source
- [2] BindingDB. (n.d.). BDBM50591538 CHEMBL5205807: sEH Inhibition Data. Retrieved from https://www.bindingdb.org View Source
